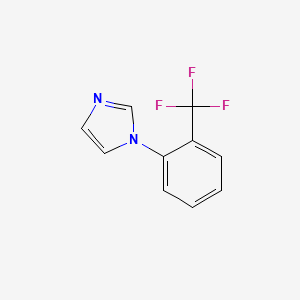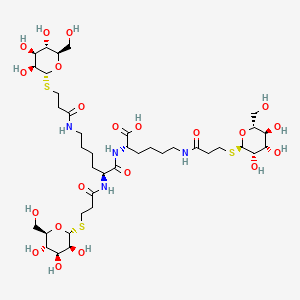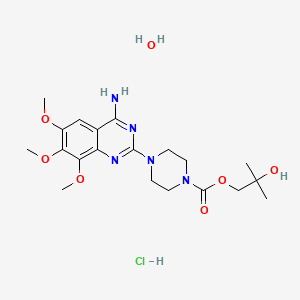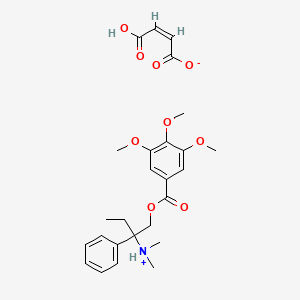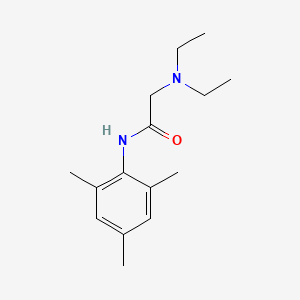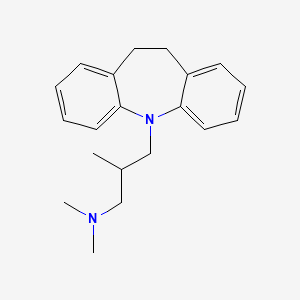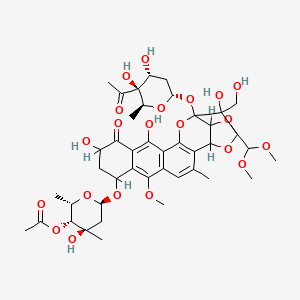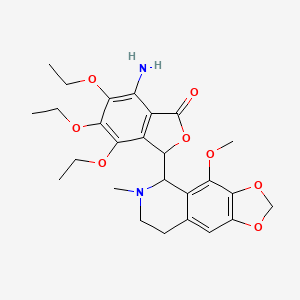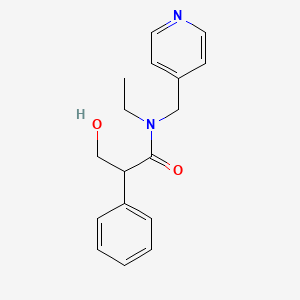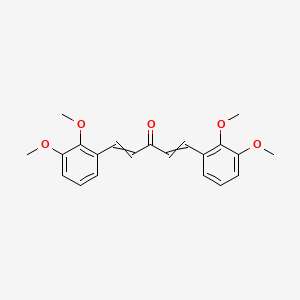
Xenalipin
科学研究应用
Xenalipin具有广泛的科学研究应用,包括:
化学: 用作研究三氟甲基对化学反应活性的影响的模型化合物。
生物学: 研究其对脂质代谢的潜在影响及其在降低胆固醇水平中的作用。
医药: 探索其作为治疗高脂血症和相关心血管疾病的潜在治疗剂。
作用机制
Xenalipin通过靶向脂质代谢途径发挥其作用。它降低血流中极低密度脂蛋白 (VLDL)、中间密度脂蛋白 (IDL) 和低密度脂蛋白 (LDL) 的水平。 这种降低是通过抑制参与脂质合成和转运的关键酶实现的 .
安全和危害
生化分析
Biochemical Properties
Xenalipin plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes and proteins involved in lipid synthesis and degradation. Notably, this compound has been observed to reduce cholesterol and triglyceride levels by modulating the activity of enzymes such as HMG-CoA reductase and lipoprotein lipase . These interactions help in lowering the levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) in the bloodstream .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to downregulate the expression of genes involved in lipid synthesis while upregulating those involved in lipid degradation . This dual action helps in maintaining lipid homeostasis within cells and prevents the accumulation of lipids, thereby reducing the risk of atherosclerosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway . Additionally, this compound activates lipoprotein lipase, which facilitates the breakdown of triglycerides into free fatty acids . These molecular interactions result in a significant reduction in serum cholesterol and triglyceride levels, making this compound an effective hypolipidemic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade rapidly under standard laboratory conditions . Long-term studies have shown that continuous administration of this compound leads to sustained reductions in serum lipid levels without significant adverse effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound (10-30 mg/kg/day) are effective in reducing serum cholesterol and triglyceride levels without causing toxicity . Higher doses may lead to adverse effects such as liver toxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as HMG-CoA reductase and lipoprotein lipase, which play key roles in cholesterol and triglyceride metabolism . By modulating these pathways, this compound helps in reducing the levels of harmful lipids in the bloodstream and promotes overall metabolic health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets, where it exerts its hypolipidemic effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is predominantly localized in the endoplasmic reticulum and lipid droplets, where it interacts with enzymes involved in lipid metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and therapeutic potential.
准备方法
合成路线和反应条件
Xenalipin可以通过多种化学途径合成。一种常见的方法是在高压和高温条件下使4-三氟甲基联苯与二氧化碳反应。 该反应通常需要催化剂,例如过渡金属络合物,来促进羧酸基团的形成 .
工业生产方法
在工业生产中,this compound是在大型化学反应器中生产的,这些反应器可以精确控制温度、压力和反应时间。 该过程通常涉及使用超临界流体萃取来纯化最终产品 .
化学反应分析
反应类型
Xenalipin会经历多种化学反应,包括:
氧化: this compound可以被氧化形成各种氧化产物,具体取决于反应条件。
还原: this compound的还原通常涉及使用还原剂,例如氢化铝锂。
取代: this compound可以发生取代反应,其中三氟甲基被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 氢化铝锂和硼氢化钠是常用的还原剂。
取代: 卤化剂,如氯或溴,可用于取代反应。
主要形成的产物
相似化合物的比较
类似化合物
氯贝特: 另一种用于降低胆固醇水平的降血脂药。
烟酸: 以其降脂特性而闻名。
考来烯胺: 一种胆汁酸螯合剂,用于降低胆固醇水平。
Xenalipin 的独特性
This compound在降低血清胆固醇和甘油三酯方面比氯贝特、烟酸和考来烯胺有效得多。 其独特的三氟甲基增强了其降脂功效,并提供了一种与其他降血脂药不同的作用机制 .
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOMYCGTGFGDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046565 | |
| Record name | Xenalipin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84392-17-6 | |
| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84392-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xenalipin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084392176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenalipin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XENALIPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W00I603X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


